molecular formula C7H7FN2O3 B596988 4-Fluoro-5-methoxy-2-nitroaniline CAS No. 125163-12-4

4-Fluoro-5-methoxy-2-nitroaniline

Cat. No. B596988
CAS RN: 125163-12-4
M. Wt: 186.142
InChI Key: FRMLKSWJWIKLPO-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-2-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 . It is an important organic intermediate used to synthesize substituted benzene products . It has a molecular weight of 186.14 g/mol . The structure consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position .


Synthesis Analysis

The synthesis of 4-Fluoro-5-methoxy-2-nitroaniline involves dissolving 4-FLUORO-2-METHOXYANILINE in dichloromethane, adding concentrated sulfuric acid dropwise with stirring under ice-cooling, and then adding concentrated nitric acid dropwise .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-5-methoxy-2-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position . It has a molecular formula of C7H7FN2O3 .


Chemical Reactions Analysis

4-Fluoro-5-methoxy-2-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions . It possesses both electron-donating and electron-withdrawing groups, which make it a versatile compound for applications in organic synthesis and medicinal chemistry .


Physical And Chemical Properties Analysis

4-Fluoro-5-methoxy-2-nitroaniline is a solid compound that is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone . It has a molecular weight of 186.14 g/mol .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Mereletinib

4-Fluoro-5-methoxy-2-nitroaniline: is a key intermediate in the synthesis of Mereletinib , a potent inhibitor of the mutant BRAFV600E kinase . This compound is crucial in the development of treatments for various cancers. It undergoes a series of chemical reactions to introduce specific functional groups, which are essential for forming the molecular structure of Mereletinib .

Organic Synthesis: Versatile Intermediate

Due to the presence of both electron-donating and electron-withdrawing groups, 4-Fluoro-5-methoxy-2-nitroaniline serves as a versatile intermediate in organic synthesis . It can participate in substitution and reduction reactions, making it valuable for synthesizing a wide range of organic compounds .

Dye Synthesis: Azo Dyes and Pigments

This compound is used as an intermediate in the synthesis of azo dyes and pigments. Azo dyes are one of the most important classes of dyes used for textile fibers due to their wide range of colors and excellent fastness properties .

Pigment Production: High Production Volume Chemicals

4-Fluoro-5-methoxy-2-nitroaniline: is involved in the production of Pigment Yellow 74, which is used in applications such as yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .

Pharmaceutical Applications: Anticancer Drug Development

Apart from Mereletinib, this compound is also used in the preparation and production of other pharmaceutical and bioactive molecules, particularly in anticancer drug development .

Safety and Handling in Research Labs

The handling and storage of 4-Fluoro-5-methoxy-2-nitroaniline require strict safety measures due to its toxicity. It should be stored in a cool, dry, and well-ventilated area, and personal protective equipment should be used to mitigate potential risks .

Biochemical Synthesis: Intermediate for Bioactive Molecules

It can be used as an intermediate in biochemical synthesis, playing a role in the preparation of bioactive molecules, which are essential for various biochemical applications .

Environmental Impact: Waste Disposal and Contamination Prevention

Proper waste disposal procedures are necessary when working with 4-Fluoro-5-methoxy-2-nitroaniline to prevent environmental contamination. Researchers must ensure that no harm comes to the environment during its use .

Safety and Hazards

4-Fluoro-5-methoxy-2-nitroaniline is toxic and requires careful handling. Proper safety measures, including personal protective equipment and appropriate storage, are necessary to mitigate potential risks . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

4-Fluoro-5-methoxy-2-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . Its role as a key intermediate in the synthesis of this and potentially other pharmaceutical compounds suggests promising future directions for this compound .

properties

IUPAC Name

4-fluoro-5-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMLKSWJWIKLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682000
Record name 4-Fluoro-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-methoxy-2-nitroaniline

CAS RN

125163-12-4
Record name 4-Fluoro-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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